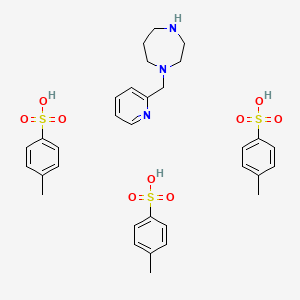
1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is a complex organic compound that features a diazepane ring substituted with a pyridinylmethyl group and three 4-methylbenzenesulfonate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the diazepane ring with a pyridinylmethyl halide, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Sulfonation: The final step is the sulfonation of the compound with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to yield the tris(4-methylbenzenesulfonate) ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.
Reduction: The diazepane ring can be reduced under hydrogenation conditions to yield the corresponding saturated amine.
Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated diazepane amines.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
1-(2-Pyridinylmethyl)-1,4-diazepane: Lacks the sulfonate groups, making it less reactive in certain substitution reactions.
1,4-Diazepane: The parent compound without any substituents, used as a basic scaffold in organic synthesis.
Pyridinylmethyl derivatives: Compounds with similar pyridinylmethyl groups but different core structures or substituents.
Uniqueness: 1-(2-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is unique due to the presence of both the diazepane ring and the multiple sulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-methylbenzenesulfonic acid;1-(pyridin-2-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3C7H8O3S/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6,12H,3,5,7-10H2;3*2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRIUEKDABSYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O9S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
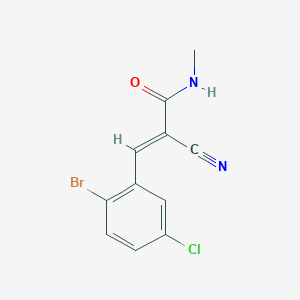

![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2864358.png)
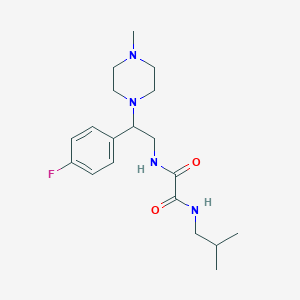
![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2864362.png)
![3,6-diethyl 2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2864363.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2864364.png)
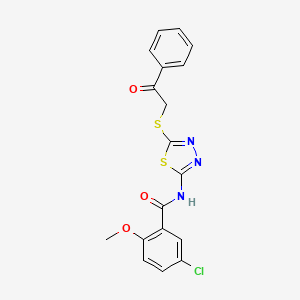

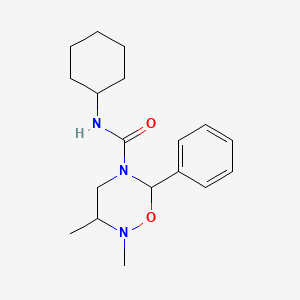
![N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide](/img/structure/B2864372.png)



